1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
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Overview
Description
1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea is a complex organic compound that features a thiadiazole ring, a cyclohexene moiety, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.
Cyclohexene Moiety Introduction: The cyclohexene group can be introduced via a cyclization reaction involving a suitable precursor.
Coupling with Dichlorophenyl Urea: The final step involves coupling the thiadiazole intermediate with 2,4-dichlorophenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the thiadiazole ring to a more reduced form.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
- 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea
- 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-difluorophenyl)urea
Uniqueness
1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea is unique due to the presence of both the cyclohexene moiety and the dichlorophenyl group, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in various applications, making it a compound of significant interest.
Properties
IUPAC Name |
1-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4OS/c17-11-6-7-13(12(18)9-11)19-15(23)20-16-22-21-14(24-16)8-10-4-2-1-3-5-10/h4,6-7,9H,1-3,5,8H2,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQQPIKEFQXFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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